N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide

Description

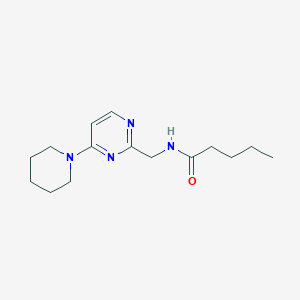

N-((4-(Piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide is a synthetic small molecule characterized by a pyrimidine core substituted at the 4-position with a piperidin-1-yl group and at the 2-position with a methylpentanamide side chain. The pyrimidine ring provides a planar aromatic scaffold, while the piperidine moiety introduces basicity and conformational flexibility. This compound is hypothesized to exhibit biological activity as a kinase or enzyme inhibitor, given structural similarities to pharmacologically active pyrimidine derivatives .

Properties

IUPAC Name |

N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O/c1-2-3-7-15(20)17-12-13-16-9-8-14(18-13)19-10-5-4-6-11-19/h8-9H,2-7,10-12H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJWLLOZSOGGTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCC1=NC=CC(=N1)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.

Pyrimidine Synthesis: The pyrimidine moiety can be synthesized through cyclization reactions involving appropriate precursors.

Coupling Reaction: The piperidine and pyrimidine rings are coupled using a methylene bridge.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrimidine moieties are known to interact with biological macromolecules, potentially inhibiting or modulating their activity . This compound may affect various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Insights

- Core Heterocycle: The pyrimidine ring distinguishes this compound from quinoline-based analogs (e.g., 11c in ), offering a smaller aromatic surface that may improve selectivity for compact binding pockets .

- Piperidine vs.

- Pentanamide Chain : The five-carbon amide chain enhances lipophilicity (logP ~2.5–3.0*), comparable to propylpentanamide derivatives , but shorter chains (e.g., acetamide in ) improve solubility at the expense of membrane permeability.

Biological Activity

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide is a synthetic organic compound belonging to the class of pyrimidine derivatives. Its unique structure, featuring a piperidine ring attached to a pyrimidine core and linked to a pentanamide group, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and implications for therapeutic applications.

Chemical Structure and Properties

The compound can be represented structurally as follows:

| Property | Value |

|---|---|

| Molecular Formula | C13H18N4O |

| Molecular Weight | 246.31 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is hypothesized that the compound may modulate the activity of various enzymes and receptors, influencing cellular signaling pathways related to proliferation and apoptosis.

Key Mechanisms

- Kinase Inhibition : The compound may inhibit certain kinases involved in cell signaling, which could lead to altered cell proliferation and survival.

- Ferroptosis Induction : Recent studies suggest that similar compounds can trigger ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness in inhibiting tumor cell proliferation and migration. The mechanism involved the modulation of the KEAP1-NRF2-GPX4 axis, leading to increased levels of reactive oxygen species (ROS) and subsequent ferroptosis in cancer cells .

Antimicrobial Properties

In addition to its anticancer effects, this compound has been explored for its antimicrobial potential. Preliminary assays suggest that it may exhibit activity against various bacterial strains, although detailed mechanisms remain to be elucidated.

Table 2: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation and migration | |

| Antimicrobial | Potential activity against bacteria |

Case Study 1: Tumor Cell Proliferation

In a controlled laboratory setting, this compound was administered to cultured tumor cells. The results showed a significant reduction in cell viability as measured by MTT assays, with a corresponding increase in apoptotic markers .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various protein targets. These studies indicated strong interactions with proteins involved in cancer pathways, suggesting its potential as a lead compound for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.